molecular formula C13H22N2O B8478918 6-[2-(2-Pyridinyl)ethoxy]hexanamine

6-[2-(2-Pyridinyl)ethoxy]hexanamine

Cat. No.: B8478918
M. Wt: 222.33 g/mol
InChI Key: HOSGSQJJJFJVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(2-Pyridinyl)ethoxy]hexanamine is a synthetic organic compound characterized by a hexanamine backbone (six-carbon aliphatic chain with a terminal amine group) substituted at the 6-position with a 2-(2-pyridinyl)ethoxy moiety.

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

6-(2-pyridin-2-ylethoxy)hexan-1-amine

InChI

InChI=1S/C13H22N2O/c14-9-4-1-2-6-11-16-12-8-13-7-3-5-10-15-13/h3,5,7,10H,1-2,4,6,8-9,11-12,14H2

InChI Key

HOSGSQJJJFJVSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCOCCCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-[2-(2-Pyridinyl)ethoxy]hexanamine with five analogs, focusing on functional group variations, physicochemical properties, and applications.

Pyriproxyfen (2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine)

  • Structure: Features a pyridine ring with a branched ethoxy chain terminating in a phenoxyphenoxy group.
  • Key Differences: Lacks the hexanamine chain, instead incorporating a phenoxy-phenoxy substituent.
  • Applications : Widely used as an insect growth regulator targeting juvenile hormone receptors .

6-[(6-Chloro-2-methoxy-acridin-9-yl)amino]hexanamide

  • Structure : Contains a hexanamide chain linked to an acridine moiety.
  • Key Differences : Replaces the ethoxy-pyridine group with an acridine (polyaromatic) system and substitutes the terminal amine with an amide.
  • Applications : Likely serves as a DNA intercalator or fluorescent probe due to the acridine core .
  • Comparison : The amide group reduces basicity compared to the primary amine in this compound, altering solubility and hydrogen-bonding interactions.

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

  • Structure : Piperidine ring with tetramethyl substitutions and variable ester-linked alkyl chains (e.g., acetate, propionate).
  • Key Differences : Cyclic amine (piperidine) vs. linear hexanamine; ester groups vs. ether-linked pyridine.
  • Applications : Used as stabilizers in polymers or antioxidants due to steric hindrance from tetramethyl groups .

Dexlansoprazole (R-2-[[[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole)

  • Structure : Pyridine ring linked to a sulfinyl-benzimidazole group via a methyl bridge.
  • Key Differences : Incorporates a sulfinyl group and trifluoroethoxy substituent, enhancing acidity and metabolic stability.
  • Applications : Proton pump inhibitor for gastric acid suppression .
  • Comparison : The ethoxy-pyridine group in this compound lacks the sulfinyl moiety, likely reducing its ability to inhibit H+/K+-ATPase enzymes but preserving amine-related interactions.

2-[2-(2-Methoxyethoxy)ethoxy]ethyl (2E)-2-Cyano-3-[6-(piperidin-1-yl)naphthalen-2-yl]prop-2-enoate (Tobetin Hydrochloride)

  • Structure: Polyether chain linked to a cyanoacrylate-naphthalene system.
  • Key Differences: Extended ethoxy chain and cyanoacrylate group enhance solubility and conjugation properties.
  • Applications: Diagnostic agent for Alzheimer’s disease via β-amyloid binding .
  • Comparison : The shorter ethoxy linker in this compound may limit its solubility in polar solvents compared to tobetin’s triether chain.

Comparative Data Table

Compound Key Functional Groups Applications Notable Properties
This compound Hexanamine, ethoxy-pyridine Research (hypothetical) High basicity, moderate hydrophobicity
Pyriproxyfen Phenoxyphenoxy-ethoxy-pyridine Insect growth regulation High lipophilicity, UV stability
6-[(6-Chloro-2-methoxy-acridin-9-yl)amino]hexanamide Hexanamide, acridine DNA intercalation (research) Fluorescent, planar structure
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine, ester Polymer stabilization Steric hindrance, thermal stability
Dexlansoprazole Sulfinyl-benzimidazole, trifluoroethoxy Gastric acid suppression Acid-activated prodrug
Tobetin Hydrochloride Polyether, cyanoacrylate-naphthalene Alzheimer’s diagnostics High solubility, amyloid affinity

Research Implications

The structural versatility of this compound positions it as a candidate for further study in neurological or metabolic disorders, leveraging its amine group for receptor binding and the pyridine ring for π-π interactions. Its analogs demonstrate that minor modifications (e.g., chain length, substituent polarity) profoundly alter bioactivity, emphasizing the need for targeted synthetic optimization.

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